N-benzhydryl-2-chloro-4-nitrobenzamide
Description
N-benzhydryl-2-chloro-4-nitrobenzamide is a substituted benzamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the amide nitrogen. Its core structure consists of a benzamide ring substituted with a chlorine atom at position 2 and a nitro group at position 2. This compound’s molecular formula is C₂₀H₁₅ClN₂O₃, with a molar mass of 366.8 g/mol.
Properties
IUPAC Name |
N-benzhydryl-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-13-16(23(25)26)11-12-17(18)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKOQLKKRZLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-chloro-4-nitrobenzamide typically involves the reaction of benzhydryl chloride with 2-chloro-4-nitrobenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-chloro-4-nitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic substitution: N-benzhydryl-2-chloro-4-aminobenzamide.
Reduction: N-benzhydryl-2-chloro-4-aminobenzamide.
Oxidation: Benzhydryl alcohol derivatives.
Scientific Research Applications
N-benzhydryl-2-chloro-4-nitrobenzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
- Molecular Formula : C₁₃H₉Cl₂N₂O₄
- Molar Mass : 306.12 g/mol
- Key Features: Contains a hydroxyl group at position 2 and a nitro group at position 4 on the benzamide ring. Forms a 1:1 complex with 2-aminoethanol, enhancing solubility .
- Applications : Acts as a molluscicide, differing from this compound, which lacks reported biological activity in the provided evidence.
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide
4-Chloro-N-(2-methoxyphenyl)benzamide
- Molecular Formula: C₁₄H₁₂ClNO₂
- Molar Mass : 261.70 g/mol
- Key Features: Methoxy group at position 2 on the aniline ring instead of benzhydryl. Single-crystal X-ray studies show non-planar conformation due to steric hindrance, contrasting with the planar structure of this compound .
Functional Analogues
N-benzhydryl-2-(4-chlorophenyl)acetamide
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Molecular Formula : C₂₁H₁₄ClN₃O₃S
- Molar Mass : 435.87 g/mol
- The nitro group at position 4 and chloro at position 2 mirror the substitution pattern in this compound, but the benzothiazole moiety introduces distinct electronic properties .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
